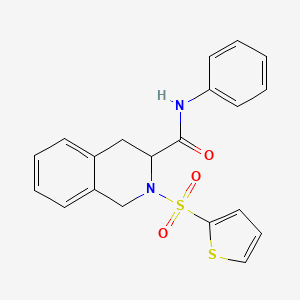

N-phenyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Beschreibung

N-phenyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a tetrahydroisoquinoline (TIQ) derivative characterized by a phenylamide substituent at position 3 and a thiophene-2-sulfonyl group at position 2 of the TIQ core. This compound belongs to a class of molecules explored for diverse applications, including organocatalysis and receptor modulation . Its structural complexity, particularly the sulfonyl and carboxamide moieties, influences physicochemical properties such as solubility, stability, and binding affinity to biological targets.

Eigenschaften

IUPAC Name |

N-phenyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c23-20(21-17-9-2-1-3-10-17)18-13-15-7-4-5-8-16(15)14-22(18)27(24,25)19-11-6-12-26-19/h1-12,18H,13-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXUYQNJBDUCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.

Introduction of the Sulfonyl Group: The thiophene ring is sulfonylated using reagents such as chlorosulfonic acid or sulfur trioxide-pyridine complex.

Coupling with Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

N-phenyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have demonstrated the anticancer potential of isoquinoline derivatives, including N-phenyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. In vitro assays using HeLa and HEK-293T cells indicated that certain isoquinoline derivatives exhibit cytotoxic effects, suggesting their potential as anticancer agents. For instance, a related compound was incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells, showing enhanced antitumor activity compared to non-targeted controls .

Neurological Applications

Isoquinoline derivatives are also being investigated for their neuroprotective effects. Research has shown that these compounds can modulate potassium channels involved in neuronal excitability. For example, secondary and tertiary isoquinoline alkaloids demonstrated significant effects on TASK potassium channels, which are implicated in various neurological disorders. Compounds that inhibit these channels could pave the way for new treatments for conditions such as epilepsy and neurodegenerative diseases .

Antimicrobial Activity

The presence of sulfonamide groups in N-phenyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide enhances its antimicrobial properties. Studies have shown that sulfonamide-containing compounds exhibit potent activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The structure–activity relationship (SAR) studies revealed that modifications to the phenyl ring can significantly influence antimicrobial efficacy .

Anti-inflammatory Effects

Research has indicated that isoquinoline derivatives possess anti-inflammatory properties. The modulation of inflammatory pathways by these compounds can be beneficial in treating autoimmune diseases. For instance, derivatives have been identified as inverse agonists of RORγt (retinoic acid receptor-related orphan receptor gamma t), a key regulator in Th17 cell-mediated inflammation . This positions them as promising candidates for developing therapies for conditions like rheumatoid arthritis and psoriasis.

Drug Design and Development

The structural characteristics of N-phenyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide make it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for the development of novel therapeutics with improved selectivity and efficacy. The compound's bioavailability has been enhanced in some studies, indicating its potential for oral administration in clinical settings .

Data Table: Summary of Applications

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the incorporation of isoquinoline derivatives into liposomal formulations for targeted cancer therapy. Results showed that these formulations significantly increased the therapeutic index compared to free drug administration.

- Neuroprotection : Research on TASK channel modulation revealed that specific isoquinoline derivatives could prevent neuronal cell death under stress conditions, highlighting their potential role in neuroprotection.

- Antimicrobial Efficacy : A series of sulfonamide derivatives were tested against various pathogens, revealing that structural modifications could enhance antimicrobial potency against resistant strains.

Wirkmechanismus

The mechanism of action of N-phenyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes essential for cancer cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The TIQ scaffold is highly modular, allowing for variations in sulfonyl, carboxamide, and aromatic substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of TIQ Derivatives

Key Observations:

- Sulfonyl Group Impact: The thiophene-2-sulfonyl group in the target compound enhances steric bulk and electronic effects compared to non-sulfonyl analogs like (3S)-N-phenyl-TIQ-3-carboxamide. This group may improve binding to hydrophobic pockets in enzymes or receptors .

- Catalytic vs. Pharmacological Roles: Non-sulfonyl derivatives (e.g., (3S)-N-phenyl-TIQ-3-carboxamide) are prioritized in catalysis, while sulfonyl-containing analogs are explored for receptor interactions .

Pharmacological and Biochemical Data

Limited direct pharmacological data exist for the target compound, but insights can be extrapolated from related TIQ derivatives:

- Opioid Receptor Antagonism: Tetrahydroisoquinoline carboxamides with sulfonyl groups, such as PDTic [(3R)-7-hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-TIQ-3-carboxamide], exhibit potent κ-opioid receptor antagonism (Ki = 0.24 nM) . The thiophene-2-sulfonyl group in the target compound may similarly enhance receptor selectivity.

- Antimalarial Activity: Tetrahydroisoquinolone carboxanilides, such as compound 11o [(3S,4S)-N-(3-cyano-4-fluorophenyl)-2-isobutyl-1-oxo-3-(pyridin-3-yl)-TIQ-4-carboxamide], show IC₅₀ values <100 nM against Plasmodium falciparum . The absence of a sulfonyl group in these analogs suggests divergent structure-activity relationships.

Biologische Aktivität

N-phenyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, focusing on structure-activity relationships (SAR), synthesis methods, and in vitro studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core substituted with a phenyl group and a thiophenesulfonyl moiety. Its molecular weight is approximately 440.5 g/mol, which contributes to its pharmacological properties.

Biological Activity Overview

The biological activity of N-phenyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been assessed through various studies, demonstrating significant effects against cancer cell lines and potential antiviral properties.

1. Anticancer Activity

A series of studies have investigated the anticancer properties of this compound. The following table summarizes the results from key studies:

These results indicate that N-phenyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide exhibits promising anticancer activity with varying potency across different cancer cell lines.

2. Antiviral Activity

Recent investigations have also explored the compound's potential as an antiviral agent. It has shown effectiveness against HIV by acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The following findings were noted:

- Inhibition of HIV Replication : The compound demonstrated significant inhibition of HIV replication in vitro with an EC50 value of 0.5 µM.

- Mechanism : It interferes with the reverse transcription process by binding to the reverse transcriptase enzyme, thereby preventing viral replication.

Structure-Activity Relationship (SAR)

The biological activity of N-phenyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be significantly influenced by structural modifications. Studies indicate that:

- Electron-donating groups enhance anticancer activity compared to electron-withdrawing groups.

- Modifications on the phenyl and thiophene rings can lead to improved potency and selectivity against specific cancer types.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study in Lung Cancer : A study involving A549 cells treated with the compound showed a dose-dependent reduction in cell viability and increased apoptosis markers.

- HIV Infection Model : In TZM-bl cells infected with HIV, treatment with the compound resulted in a significant reduction in viral load compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-phenyl-2-(thiophen-2-ylsulfonyl)-tetrahydroisoquinoline-3-carboxamide?

- Methodology :

- Coupling Reactions : Use carbodiimide-based reagents (e.g., dicyclohexylcarbodiimide or HBTU) with HOBt in THF or acetonitrile to form the carboxamide bond .

- Sulfonylation : React thiophene-2-sulfonyl chloride with the tetrahydroisoquinoline scaffold under basic conditions (e.g., NEt₃) in dichloromethane .

- Purification : Silica gel chromatography (e.g., 90:10 CH₂Cl₂/MeOH) isolates the final product with >95% purity .

- Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize solvent polarity to improve yields (e.g., THF for polar intermediates, CH₂Cl₂ for sulfonylation).

Q. How is the compound structurally characterized?

- Analytical Techniques :

- 1H/13C NMR : Confirm regiochemistry of the sulfonyl and carboxamide groups (e.g., δ 7.8–8.2 ppm for thiophene protons) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- Elemental Analysis : Validate purity (>98%) .

Advanced Research Questions

Q. How can stereochemical ambiguities in the tetrahydroisoquinoline core be resolved?

- Crystallographic Methods :

- Use SHELXL or OLEX2 for single-crystal X-ray diffraction to assign absolute configurations .

- Refinement protocols: Apply TWIN/BASF corrections for twinned crystals .

- Case Study :

- A related tetrahydroisoquinoline derivative (PDTic) was resolved using SHELXL, confirming (3R,1S) stereochemistry .

Q. How do structural modifications influence κ-opioid receptor (KOR) antagonism?

- SAR Design :

- Sulfonyl Group : Replace thiophene-2-sulfonyl with substituted phenylsulfonyl to assess steric/electronic effects .

- Carboxamide Substituents : Modify the N-phenyl group with electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) .

- Biological Data :

| Substituent (R) | KOR Ke (nM) | Selectivity (KOR/μOR) |

|---|---|---|

| Thiophen-2-yl | 0.37 | >8100 |

| 4-Me-Phenyl | 1.2 | 4500 |

Q. What in vitro and in vivo assays validate CNS penetration and efficacy?

- In Vitro :

- [35S]GTPγS Binding : Measure KOR antagonism potency (e.g., IC₅₀ < 1 nM for lead compounds) .

- Log BB/CNS MPO Scores : Predict blood-brain barrier penetration (target log BB > 0.3) .

- In Vivo :

- Rat Pharmacokinetics : Monitor plasma/brain concentrations (e.g., brain/plasma ratio = 2.1 for PDTic derivatives) .

Methodological Challenges

Q. How to address low yields in sulfonylation steps?

- Troubleshooting :

- Use anhydrous conditions to suppress hydrolysis of sulfonyl chloride.

- Pre-activate the tetrahydroisoquinoline amine with DMAP .

Q. What computational tools aid in docking studies for KOR antagonists?

- Software :

- AutoDock Vina : Predict binding poses using KOR crystal structures (PDB: 6VI4) .

- MOE : Analyze ligand-receptor interactions (e.g., hydrogen bonds with Tyr139) .

Data Contradictions & Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.